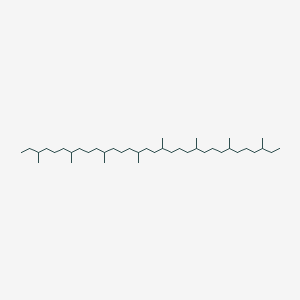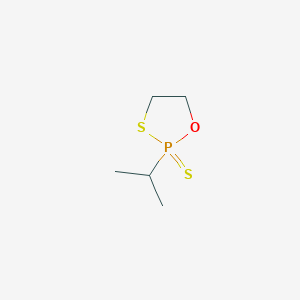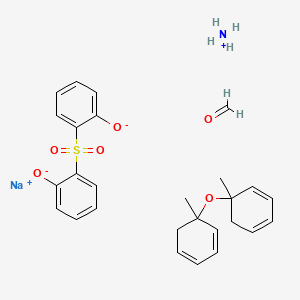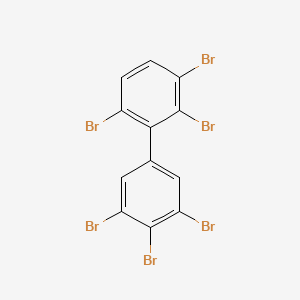
1,1'-Biphenyl, 2,3,3',4',5',6-hexabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo-: is a brominated biphenyl compound with the molecular formula C12H4Br6 . This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors with efficient mixing and temperature control systems. The product is then purified through crystallization or distillation to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative reactions can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products:
Substitution Reactions: Products include biphenyl derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include lower brominated biphenyls or biphenyl.
Oxidation Reactions: Products include biphenyl derivatives with different functional groups.
Scientific Research Applications
1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated organic compounds.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including toxicity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound can affect oxidative stress pathways and disrupt endocrine functions.
Comparison with Similar Compounds
- 1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-
- 1,1’-Biphenyl, 2,2’,3,3’,5,6’-hexabromo-
- 1,1’-Biphenyl, 2,2’,3,4,5,6-hexabromo-
Comparison: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other hexabrominated biphenyls, it may exhibit different reactivity and biological effects. For example, the position of bromine atoms can influence the compound’s ability to interact with biological targets and its overall stability. This makes 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- a valuable compound for studying the effects of bromination on biphenyl derivatives.
Properties
CAS No. |
82865-91-6 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,3-tribromo-5-(2,3,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H |
InChI Key |
ARNGRRVFGZFOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C2=CC(=C(C(=C2)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



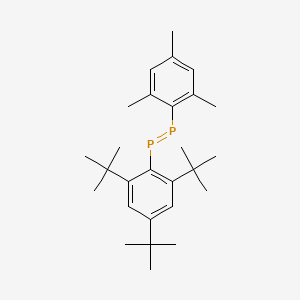
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
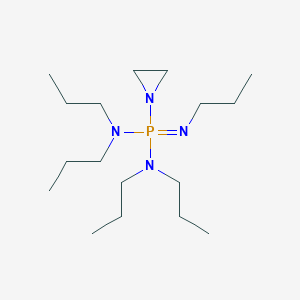
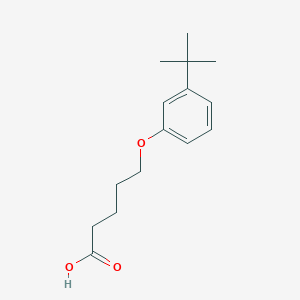
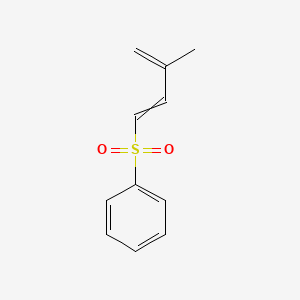
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
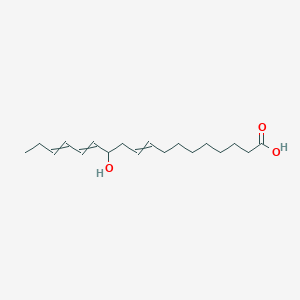
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
